4-(3-Methoxyphenyl)-2-azetidinone
Overview
Description
4-(3-Methoxyphenyl)-2-azetidinone is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam rings These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2-azetidinone typically involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction. This method is widely used due to its efficiency and ability to produce high yields. For instance, the reaction of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions has been reported to yield 2-azetidinones in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methoxyphenyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactam ring to amines or other reduced forms.
Substitution: Substitution reactions, such as acyloxylation, can introduce different functional groups at the 4-position of the azetidin-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acyloxylation reactions can be catalyzed by copper and involve reagents like t-butyl perbenzoate or peracetate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position can yield 4-benzoyloxy- or 4-acetoxy-substituted β-lactams .
Scientific Research Applications
4-(3-Methoxyphenyl)-2-azetidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets:
Tubulin Targeting: The compound binds to the colchicine-binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule formation.
Enzyme Inhibition: As a β-lactam, it can inhibit transpeptidase enzymes (penicillin-binding proteins) involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: This compound has similar structural features but with additional methoxy groups, enhancing its biological activity.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This derivative exhibits potent antimitotic activity and is used in cancer research.
Uniqueness: 4-(3-Methoxyphenyl)-2-azetidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as both an antimitotic agent and a β-lactam antibiotic analog makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-(3-methoxyphenyl)azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-3-7(5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJMKMSTIQFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299066 | |
Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83716-64-7 | |
Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83716-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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